molecular formula C12H11N3O2 B15040533 N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide

N'-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide

Cat. No.: B15040533
M. Wt: 229.23 g/mol
InChI Key: OJQKAGYTOAOMQT-NTEUORMPSA-N
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Description

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide is a hydrazone derivative that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a furan ring and a pyridine ring connected through a hydrazone linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide can be synthesized through a one-pot reaction involving the condensation of furan-2-carbaldehyde with pyridine-3-carbohydrazide in methanol. The reaction typically involves heating a mixture of furan-2-carbaldehyde (5 mmol) and pyridine-3-carbohydrazide (5 mmol) in methanol (30 mL) under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting or modulating their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-(furan-2-yl)ethylidene]pyridine-3-carbohydrazide is unique due to its specific combination of furan and pyridine rings, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C12H11N3O2/c1-9(11-5-3-7-17-11)14-15-12(16)10-4-2-6-13-8-10/h2-8H,1H3,(H,15,16)/b14-9+

InChI Key

OJQKAGYTOAOMQT-NTEUORMPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CO2

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=CO2

Origin of Product

United States

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